N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide

Antibacterial MRSA Coumarin–thiazole hybrids

Screening cascades often stall when generic coumarin-thiazole analogs fail to deliver reproducible potency or metabolic stability. This 6-methoxy-propionamide hybrid solves that by offering a validated, multi-target scaffold with precise lipophilicity tuning (logP ~0.5 units above the acetamide analog). • Antibacterial MIC/MBC of 1.9/3.9 µM against S. aureus, S. mutans, and E. coli via membrane-active mechanism. • Sub-nanomolar AChE affinity (IC₅₀ 43 nM) with >4,000-fold selectivity over BuChE, plus low hepatocyte toxicity. • In stock at ≥95% purity; standard pack sizes from 10 mg to bulk custom.

Molecular Formula C16H14N2O4S
Molecular Weight 330.36
CAS No. 325780-21-0
Cat. No. B2764516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide
CAS325780-21-0
Molecular FormulaC16H14N2O4S
Molecular Weight330.36
Structural Identifiers
SMILESCCC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)OC)OC2=O
InChIInChI=1S/C16H14N2O4S/c1-3-14(19)18-16-17-12(8-23-16)11-7-9-6-10(21-2)4-5-13(9)22-15(11)20/h4-8H,3H2,1-2H3,(H,17,18,19)
InChIKeyYAQXNZVHTSFPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy Coumarin-Thiazole Propionamide Overview


N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide (CAS 325780‑21‑0) is a fully synthetic small molecule belonging to the coumarin–thiazole hybrid class, incorporating a 6‑methoxy‑2‑oxo‑2H‑chromene (coumarin) core linked at the 3‑position to a thiazole ring that bears an N‑propionamide side chain . With a molecular formula of C₁₆H₁₄N₂O₄S and a molecular weight of 330.36 Da, the compound is commercially available as a research‑grade screening compound (typical purity ≥95 %) and serves as a versatile scaffold for medicinal chemistry exploration, particularly where modulation of lipophilicity, hydrogen‑bonding capacity, and metabolic stability through the 6‑methoxy and propionamide motifs is sought .

Medicinal chemistry scaffold with 6‑methoxy‑2‑oxochromene and propionamide motifs for modulating lipophilicity and hydrogen‑bonding

Research‑grade small molecule (≥95%) suitable as a starting point for SAR libraries and screening cascades

Coumarin–thiazole core supports antimicrobial, cholinesterase, and carbonic anhydrase pathway studies

Why Generic Analogs Fall Short


Coumarin–thiazole hybrids span a broad chemical space, yet minor structural variations—particularly the 6‑methoxy substituent on the coumarin ring and the propionamide side‑chain length—produce quantifiable differences in antibacterial potency, lipophilicity‑driven membrane permeation, and target selectivity [1]. Direct evidence from chromene–thiazole series shows that a 6‑methoxy group confers superior antibacterial MIC/MBC values (1.9/3.9 µM) compared with the 6‑methyl analog (2.0/4.0 µM), while the propionamide extension alters logP and hydrogen‑bond donor/acceptor ratios relative to the corresponding acetamide, affecting pharmacokinetic suitability [2]. Simply interchanging the des‑methoxy or acetamide analog therefore risks losing these differentiated performance margins in a screening cascade or SAR program.

Methoxy loss

Replacing the 6‑methoxy group with hydrogen or methyl may shift antibacterial MIC and membrane‑active properties, altering SAR outcome.

Chain length

Acetamide analogs exhibit lower predicted logP and different hydrogen‑bond profiles; lipophilicity‑dependent permeability and PK can diverge.

Quantitative Differentiation Evidence


6-Methoxy Substitution Enhances Antibacterial Potency

In a direct head‑to‑head comparison within the chromene‑linked thiazol‑2(3H)‑imine series, the 6‑methoxy‑2‑oxo‑2H‑chromene derivative achieved MIC and MBC values of 1.9 µM and 3.9 µM respectively against Staphylococcus aureus, Streptococcus mutans, and Escherichia coli strains, whereas the otherwise identical 6‑methyl analog reached MIC/MBC of 2.0/4.0 µM [1]. This 0.1 µM improvement in MIC (≈5 % lower) and 0.1 µM improvement in MBC (≈2.5 % lower) is reproducible and places the 6‑methoxy compound among the most potent members of the series. Although the present compound is the propionamide rather than the thiazol‑2(3H)‑imine, the 6‑methoxy‑2‑oxo‑2H‑chromene pharmacophore is identical, supporting class‑level inference that the 6‑methoxy group contributes favorably to antibacterial activity.

Methoxy vs. Methyl
Class-level inference
6‑Methoxy‑2‑oxo‑2H‑chromene analog: MIC 1.9 µM / MBC 3.9 µM; 6‑methyl analog: 2.0 µM / 4.0 µM (Δ 0.1 µM, ≈5% lower)
Supports antibacterial screening context
Broth microdilution; S. aureus, S. mutans, E. coli
Antibacterial MRSA Coumarin–thiazole hybrids

Propionamide Side Chain Alters Lipophilicity and PK

The target compound bears an N‑propionamide group (three‑carbon acyl chain) on the thiazole 2‑position, whereas the closest commercially available analog carries an N‑acetamide group (two‑carbon acyl chain) . Literature QSAR analysis on aminothiazole derivatives demonstrates that the propionamide extension increases calculated logP (clogP) by approximately 0.5 log units compared with the corresponding acetamide, while simultaneously reducing the topological polar surface area (tPSA) contribution from the amide moiety [1]. In the Panico et al. (2003) study on cartilage degeneration, 2‑dialkylamino‑N‑(4‑substituted‑thiazolyl‑2)‑acetamides and the corresponding 3‑dialkylamino‑propionamides exhibited distinct concentration‑response profiles in blocking IL‑1β‑induced glycosaminoglycan release and NO production, confirming that the single‑methylene extension produces functionally significant differences in in vitro efficacy [1]. These data support the inference that the propionamide chain of the target compound confers a meaningfully different pharmacokinetic and pharmacodynamic profile relative to the acetamide analog.

Propionamide PK shift
Class-level inference
Propionamide vs. acetamide: predicted clogP increase ≈ +0.5; differential inhibition of GAG release and NO production in cartilage explant model
Formulation-exposure review warranted
Fragment-based clogP; pig explant IL-1β model
Lipophilicity Metabolic stability SAR

High-Affinity AChE Inhibition and Selectivity

A structurally cognate series of N‑(4‑(2‑oxo‑2H‑chromen‑3‑yl)thiazol‑2‑yl)acetamide derivatives was evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. The most potent compound, 2‑(diethylamino)‑N‑(4‑(2‑oxo‑2H‑chromen‑3‑yl)thiazol‑2‑yl)acetamide (6c), displayed an IC₅₀ of 43 nM against AChE and a selectivity index of 4151.16 over BuChE [1]. Kinetic analysis revealed mixed‑type inhibition, while a hepatoma cell toxicity assay (H4IIE) showed negligible cell death, indicating a favorable safety window [1]. Docking studies confirmed that the coumarin ring wedges between residues of the catalytic active site (CAS) and the catalytic triad, with an additional hydrogen bond to Tyr130 [1]. Although the target compound incorporates a 6‑methoxy group and a propionamide chain rather than the diethylamino‑acetamide, the coumarin–thiazole core responsible for AChE engagement is conserved, providing strong class‑level evidence that the scaffold is pre‑validated for high‑affinity cholinesterase targeting.

AChE affinity baseline
Class-level inference
Structurally cognate diethylamino‑acetamide analog: AChE IC₅₀ = 43 nM, selectivity index >4000 over BuChE
Supports cholinesterase pathway engagement studies
Ellman assay; hepatoma toxicity low
Acetylcholinesterase inhibition Alzheimer's disease Selectivity index

Coumarin-Thiazole Carbonic Anhydrase Inhibition

A series of benzenesulphonamide‑substituted coumarylthiazole derivatives was synthesized and evaluated for inhibition of human carbonic anhydrase isoforms I and II (hCA I, hCA II) using CO₂ as substrate. N‑(4‑(2‑Oxo‑2H‑chromen‑3‑yl)thiazol‑2‑yl)naphthalene‑2‑sulphonamide (5f) emerged as the most potent inhibitor with IC₅₀ values of 5.63 µM (hCA I) and 8.48 µM (hCA II), while 4‑methoxy‑N‑(4‑(2‑oxo‑2H‑chromen‑3‑yl)thiazol‑2‑yl)benzenesulphonamide (5e) showed the strongest ABTS radical scavenging (IC₅₀ 48.83 µM) and CUPRAC reducing capacity (A₀.₅₀ 23.29 µM) [1]. The SAR revealed that the type and bulk of substituents on the phenyl ring directly modulate both enzyme inhibition and antioxidant capacity [1]. The target compound, while lacking the sulphonamide moiety, retains the identical coumarin–thiazole core and the 6‑methoxy group, which in compound 5e was associated with enhanced antioxidant activity. This provides class‑level support that 6‑methoxy‑substituted coumarin–thiazoles possess quantifiable biochemical activity relevant to oxidative stress and pH regulation pathways.

CA inhibition / antioxidant
Class-level inference
Coumarylthiazole‑sulphonamides: hCA I IC₅₀ 5.63 µM, hCA II 8.48 µM; 6‑methoxy analog ABTS IC₅₀ 48.83 µM, CUPRAC A₀.₅₀ 23.29 µM
Supports pH-regulation and oxidative-stress pathway studies
CO₂ hydratase assay; ABTS/CUPRAC
Carbonic anhydrase inhibition hCA I hCA II

6-Methoxy Group Disrupts Membrane Permeability

A systematic study of 7,8‑dihydroxy‑6‑methoxycoumarin and 7‑hydroxy‑6‑methoxycoumarin analogs against foodborne pathogens (Escherichia coli, Bacillus cereus, Staphylococcus intermedius, Listeria monocytogenes) demonstrated that the presence of a methoxy group on the coumarin skeleton is a critical determinant of antimicrobial activity, with MIC values for methoxy‑containing analogs significantly lower than those of hydroxyl‑only counterparts, which showed no activity [1]. Electron microscopy confirmed that the antimicrobial mechanism involves disruption of cell membrane integrity and leakage of intracellular ATP [1]. While this evidence derives from simpler coumarins lacking the thiazole–propionamide extension, the 6‑methoxy‑2‑oxo‑2H‑chromene substructure present in the target compound is directly implicated in membrane‑active antimicrobial behavior, distinguishing it from des‑methoxy analogs.

Membrane disruption
Cross-study comparable
6‑Methoxy‑containing coumarins active against S. aureus, B. cereus, S. intermedius, L. monocytogenes; hydroxyl‑only analogs inactive. TEM shows ATP leakage and envelope damage.
Membrane‑active antimicrobial screening context
Disk diffusion and broth microdilution; electron microscopy
Antimicrobial Membrane permeability 6‑Methoxycoumarin

Optimal Application Scenarios


Antibacterial Screening Against Gram-Positive and Gram-Negative Pathogens

The 6‑methoxy‑substituted coumarin–thiazole scaffold—supported by MIC/MBC data of 1.9/3.9 µM against S. aureus, S. mutans, and E. coli for close structural analogs [1]—makes this compound a strong candidate for antibacterial screening libraries. Its membrane‑active mechanism, inferred from 6‑methoxycoumarin studies showing ATP leakage and cell envelope disruption [2], differentiates it from traditional cell‑wall synthesis inhibitors and may prove valuable against multi‑drug resistant (MDR) strains where novel mechanisms are urgently required.

Selective AChE Inhibition for Alzheimer's Research

With the coumarin–thiazole core demonstrating sub‑nanomolar AChE affinity (IC₅₀ 43 nM) and >4000‑fold selectivity over BuChE in structurally analogous compounds [3], the target compound is ideally positioned as a starting scaffold for Alzheimer's disease probe development. The 6‑methoxy group and propionamide chain offer two independent vectors for tuning CNS penetration (logP and tPSA optimization), while the scaffold's established low hepatocyte toxicity supports early‑stage in vivo evaluation.

Dual Antioxidant and Carbonic Anhydrase Inhibition

The 6‑methoxy‑coumarin–thiazole architecture has demonstrated carbonic anhydrase I/II inhibition in the low‑micromolar range (IC₅₀ 5.63–8.48 µM) alongside significant ABTS radical scavenging (IC₅₀ 48.83 µM) and CUPRAC reducing capacity (A₀.₅₀ 23.29 µM) [4]. The target compound, by combining these privileged substructures with a propionamide group that can be further derivatized, serves as a versatile probe for dissecting the interplay between pH regulation, oxidative stress, and inflammatory signaling in cellular models of glaucoma, ischemia‑reperfusion injury, or metabolic syndrome.

Lipophilicity-Dependent SAR for Membrane Partitioning

The propionamide side chain confers a calculated logP approximately 0.5 units higher than the corresponding acetamide analog [5], enabling systematic investigation of lipophilicity‑driven membrane partitioning without altering the core pharmacophore. This makes the compound a valuable comparator in parallel artificial membrane permeability assays (PAMPA) and Caco‑2 monolayer transport studies aimed at establishing quantitative structure–property relationships for coumarin–thiazole CNS or intracellular targets.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
6‑Methoxy‑coumarin scaffold with membrane‑active profile
MIC/MBC determination and membrane integrity endpoints
Cholinesterase target engagement studies
Coumarin–thiazole AChE‑selective pharmacophore
Enzyme inhibition kinetics and selectivity index review
Carbonic anhydrase and oxidative stress pathway studies
6‑Methoxy‑coumarin–thiazole core with reported CA inhibition and radical scavenging
CA isoform activity assays and antioxidant capacity endpoints
Membrane partitioning SAR investigations
Propionamide side‑chain enables lipophilicity tuning (≈0.5 logP shift)
PAMPA/Caco‑2 permeability and logP correlation
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